3-fluoroazetidine Hydrochloride

Übersicht

Beschreibung

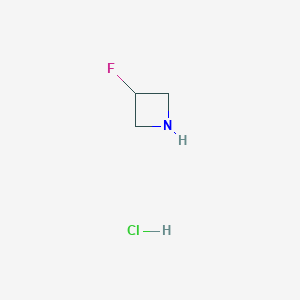

3-Fluoroazetidine Hydrochloride is a chemical compound with the molecular formula C₃H₇ClFN and a molecular weight of 111.55 g/mol . It is a fluorinated analog of azetidine, a four-membered nitrogen-containing heterocycle. This compound is of significant interest in various fields, including organic synthesis, pharmaceuticals, and agrochemicals .

Vorbereitungsmethoden

The synthesis of 3-Fluoroazetidine Hydrochloride typically involves the fluorination of azetidine. One common method includes the reaction of azetidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Analyse Chemischer Reaktionen

Nucleophilic Ring-Opening Reactions

The azetidine ring undergoes regioselective ring-opening under acidic or nucleophilic conditions:

Key Observations :

-

Acid Sensitivity : Reacts with HCl to form amides (e.g., 2-benzylamino-3-fluoropropyl derivatives) via aziridinium intermediates .

-

Steric Hindrance : Bulky substituents at C3 reduce reactivity toward strong nucleophiles like LiAlH₄ .

Microwave-Assisted Coupling

3-Fluoroazetidine hydrochloride participates in SNAr reactions under microwave irradiation:

text**[Protocol](pplx://action/followup)**: 1. React with aryl halides in DMF/K₂CO₃ (120°C, 1 h). 2. Acidic work-up (1N HCl) and extraction. **[Example](pplx://action/followup)**: Synthesis of fluorinated xanthene derivatives (78% yield) [2][7].

Protection/Deprotection Strategies

Stability and Degradation

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Anticancer Activity

Recent studies have demonstrated that 3-fluoroazetidine derivatives exhibit significant anticancer properties. For instance, research indicates that a specific 3-fluoroazetidine diol showed substantial growth inhibition in several human cancer cell lines, outperforming traditional chemotherapeutic agents like 5-fluorouracil and gemcitabine . This positions 3-fluoroazetidine as a promising candidate for further development in cancer therapeutics.

Glycosidase Inhibition

The compound has also been identified as an effective inhibitor of glycosidases, enzymes that play crucial roles in carbohydrate metabolism. The inhibition of these enzymes can have therapeutic implications for various diseases, including diabetes and certain genetic disorders . The synthesis of 3-fluoroazetidine iminosugars has been linked to potential treatments for conditions caused by enzyme deficiencies.

Organic Synthesis

3-Fluoroazetidine hydrochloride serves as an important intermediate in organic synthesis. Its unique structural properties allow it to be utilized in the development of various chemical compounds, including:

- Peptidomimetics : The synthesis of azetidine derivatives has been explored for creating novel peptidomimetics, which can mimic the structure and function of peptides while providing enhanced stability and bioactivity .

- Synthetic Methodologies : Various synthetic methodologies involving 3-fluoroazetidine have been developed, showcasing its versatility as a building block in organic chemistry. For example, methods utilizing nucleophilic substitution reactions have been documented to yield high purity and yield .

Agrochemical Applications

The compound is also recognized for its applications in agrochemicals, where it can act as a precursor for developing herbicides and pesticides. Its role as an intermediate allows for the modification of existing agrochemical frameworks to enhance efficacy and reduce environmental impact .

Data Table: Summary of Applications

Case Studies

Case Study 1: Anticancer Properties

A study conducted on the effects of 3-fluoroazetidine diols revealed that these compounds inhibited the proliferation of various human cancer cell lines more effectively than established chemotherapeutics. This suggests a potential pathway for developing new cancer therapies based on this compound's structure.

Case Study 2: Glycosidase Inhibition

Research into the inhibitory effects of azetidine iminosugars on glycosidases highlighted their potential utility in treating metabolic disorders. The findings indicate that modifying the azetidine structure can enhance inhibitory activity against specific glycosidases, paving the way for novel therapeutic agents.

Wirkmechanismus

The mechanism of action of 3-Fluoroazetidine Hydrochloride involves its interaction with specific molecular targets. In pharmaceuticals, it may act by inhibiting certain enzymes or receptors, thereby exerting its therapeutic effects. The exact molecular pathways involved depend on the specific application and the target molecule .

Vergleich Mit ähnlichen Verbindungen

3-Fluoroazetidine Hydrochloride can be compared with other similar compounds such as:

Azetidine Hydrochloride: Lacks the fluorine atom, resulting in different chemical properties and reactivity.

3,3-Difluoroazetidine Hydrochloride: Contains two fluorine atoms, which can significantly alter its chemical behavior and applications.

The uniqueness of this compound lies in its specific fluorination pattern, which imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.

Biologische Aktivität

3-Fluoroazetidine hydrochloride (CAS Number 617718-46-4) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant research findings.

Molecular Characteristics:

- Molecular Formula: C₃H₇ClFN

- Molecular Weight: 111.55 g/mol

- IUPAC Name: 3-fluoroazetidine; hydrochloride

- Melting Point: 130 °C

- LogP: 1.05850

The compound is characterized by a four-membered azetidine ring with a fluorine atom at the third position, which influences its biological interactions and pharmacokinetics.

This compound functions primarily as a biochemical reagent and an intermediate in organic synthesis. Its unique structure allows it to interact with various biological targets, making it a subject of study in cancer research and other therapeutic areas.

Anticancer Activity

Recent studies have highlighted the potential of 3-fluoroazetidine derivatives in oncology. For instance, compounds derived from azetidine have shown promising results in inhibiting cell growth in leukemia models:

- Case Study: A derivative of 3-fluoroazetidine demonstrated an IC₅₀ value of 2 nM against MV4;11 leukemia cells, indicating potent antiproliferative effects. This suggests that modifications to the azetidine structure can yield compounds with significant selectivity and efficacy against specific cancer cell lines .

| Compound | Cell Line | IC₅₀ (nM) | Selectivity Ratio |

|---|---|---|---|

| 3-Fluoroazetidine Derivative | MV4;11 | 2 | >700 (vs HL-60) |

| Control Compound | MOLM-13 | 3 | >200 (vs HL-60) |

Pharmacokinetics

The pharmacokinetic profile of this compound has been assessed in vivo, revealing moderate bioavailability and clearance rates. The compound's half-life and distribution characteristics indicate potential for therapeutic application, although further optimization is necessary to enhance its efficacy .

Safety Profile

This compound is classified with several safety warnings:

- Hazard Categories:

- Acute toxicity Category 4

- Serious eye damage/eye irritation Category 2

- Skin corrosion/irritation Category 2

Hazard Statements:

- H302: Harmful if swallowed.

- H315: Causes skin irritation.

- H319: Causes serious eye irritation.

Research Findings and Implications

Research continues to explore the biological implications of this compound. Its role as a selective agonist for certain receptors has been documented, potentially leading to applications in targeted therapies . The specificity for PAR-1 over PAR-2 suggests that this compound could be pivotal in developing treatments for conditions influenced by these pathways.

Eigenschaften

IUPAC Name |

3-fluoroazetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6FN.ClH/c4-3-1-5-2-3;/h3,5H,1-2H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXFUWRWCKSLCLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40435852 | |

| Record name | 3-fluoroazetidine Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40435852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

617718-46-4 | |

| Record name | 3-fluoroazetidine Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40435852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluoroazetidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.